molecular formula C20H16ClNO3 B3674502 N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide

N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide

Cat. No.: B3674502
M. Wt: 353.8 g/mol
InChI Key: HHDKGJLTSXITIN-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenoxy group and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide typically involves the following steps:

    Formation of 4-(4-chlorophenoxy)aniline: This intermediate is prepared by reacting 4-chlorophenol with 4-chloronitrobenzene in the presence of a base, followed by reduction of the nitro group to an amine.

    Coupling Reaction: The 4-(4-chlorophenoxy)aniline is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form a carboxylic acid, and the amide group can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

    Substitution: Products include derivatives with different substituents on the aromatic ring.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include amines.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide: Known for its anthelmintic properties.

    4-(4-chlorophenoxy)phenyl)methanol: Used in early discovery research.

    4-(4-chlorophenyl)-4-hydroxypiperidine: A metabolite of haloperidol.

Uniqueness

N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and benzamide structure make it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-24-17-8-2-14(3-9-17)20(23)22-16-6-12-19(13-7-16)25-18-10-4-15(21)5-11-18/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDKGJLTSXITIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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